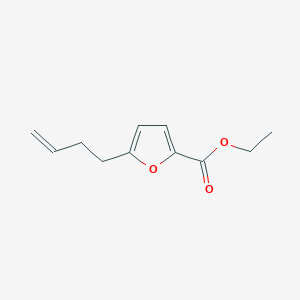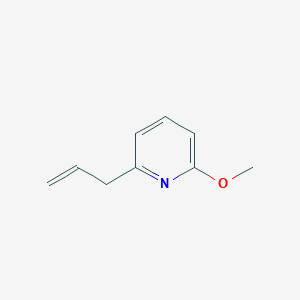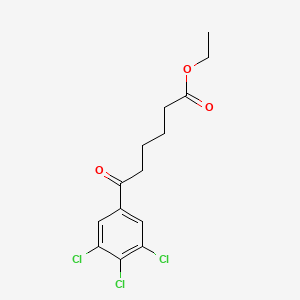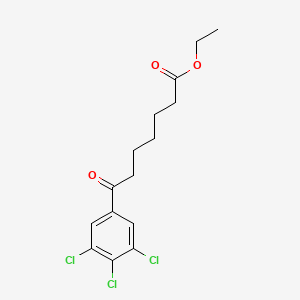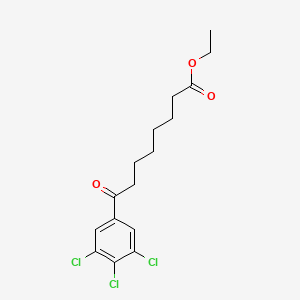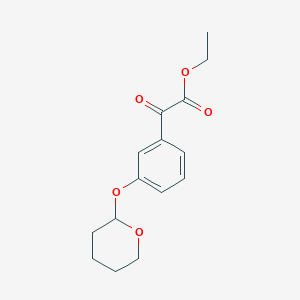
Ethyl 3-(2-tetrahydro-2H-pyranoxy)benzoylformate
Vue d'ensemble
Description
Ethyl 3-(2-tetrahydro-2H-pyranoxy)benzoylformate (ETPBF) is an organic compound that has recently been studied for its potential applications in scientific research. It is a derivative of the naturally occurring compound benzoylformic acid and is a colorless, water-soluble liquid with a sweet odor. ETPBF is a versatile compound that can be used in various synthetic applications and has been found to have beneficial biochemical and physiological effects.
Applications De Recherche Scientifique
Organic Thermoelectric Materials
Research on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) has shown promising applications in the field of organic thermoelectric (TE) materials. Various treatment methods have been developed to enhance the thermoelectric performance of PEDOT:PSS, aiming to achieve higher efficiency for real-world applications. This indicates a growing interest in developing efficient organic TE materials for energy conversion and management (Zhu et al., 2017).
Coumarin Derivatives in Biology
Coumarins, including hydroxycoumarins, are vital in synthetic organic chemistry and have applications in pharmaceutical, perfumery, and agrochemical industries. The review of 3-hydroxycoumarin emphasizes its chemical, photochemical, and biological properties, suggesting its importance in various biological fields. This outlines the potential of structurally similar compounds for diverse applications in genetics, pharmacology, and microbiology (Yoda, 2020).
Anticancer Drug Development
A study on tumor specificity and keratinocyte toxicity of synthesized compounds highlights the quest for new anticancer drugs with high tumor specificity and minimal toxicity. Among the reviewed compounds, certain derivatives showed promising tumor specificity with low toxicity towards normal cells, indicating the potential for the development of safer anticancer treatments (Sugita et al., 2017).
Ethyl Glucuronide in Alcohol Consumption Monitoring
Ethyl glucuronide (EtG) is a minor ethanol metabolite used as a biomarker for long-term alcohol consumption habits. Its quantification in hair has become one of the most reliable methods for assessing alcohol intake, illustrating the importance of chemical markers in forensic and clinical toxicology for monitoring substance use and abuse (Biondi et al., 2019).
Propriétés
IUPAC Name |
ethyl 2-[3-(oxan-2-yloxy)phenyl]-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-2-18-15(17)14(16)11-6-5-7-12(10-11)20-13-8-3-4-9-19-13/h5-7,10,13H,2-4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWIKRJPAGZISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC=C1)OC2CCCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-chlorophenyl)methoxy]cycloheptanimine](/img/structure/B3173976.png)



![(1R,6S)-tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3174006.png)
